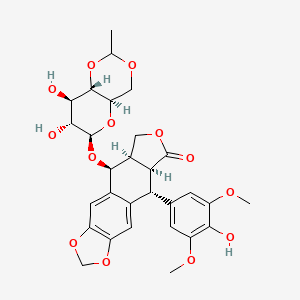
Etoposide Impurity B;Picroetoposide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cis-Etoposide is a semisynthetic derivative of podophyllotoxin, a compound extracted from the roots of the mayapple plant. It is widely used in chemotherapy for treating various types of cancer, including testicular cancer, small cell lung cancer, and certain types of lymphomas . cis-Etoposide works by inhibiting the enzyme topoisomerase II, which is essential for DNA replication and cell division.
Méthodes De Préparation
The synthesis of cis-Etoposide involves several steps, starting from podophyllotoxin. The key steps include the formation of a glycosidic bond and the introduction of an ethylidene group. The industrial production of cis-Etoposide typically involves the following steps:
Extraction of podophyllotoxin: from the mayapple plant.
Chemical modification: of podophyllotoxin to introduce the necessary functional groups.
Formation of the glycosidic bond: to attach the sugar moiety.
Introduction of the ethylidene group: to complete the synthesis.
Analyse Des Réactions Chimiques
cis-Etoposide undergoes several types of chemical reactions, including:
Oxidation: cis-Etoposide can be oxidized to form etoposide quinone, which is an active metabolite.
Reduction: Reduction of cis-Etoposide can lead to the formation of dihydroetoposide.
Substitution: Substitution reactions can occur at the phenolic hydroxyl groups, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The major products formed from these reactions include etoposide quinone and dihydroetoposide .
Applications De Recherche Scientifique
cis-Etoposide has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the mechanisms of topoisomerase inhibitors.
Biology: Employed in research to understand the cellular mechanisms of DNA damage and repair.
Mécanisme D'action
cis-Etoposide exerts its effects by inhibiting the enzyme topoisomerase II. This enzyme is responsible for relieving the torsional strain in DNA during replication and transcription. By forming a complex with topoisomerase II and DNA, cis-Etoposide induces breaks in double-stranded DNA and prevents the repair of these breaks. This leads to the accumulation of DNA damage, ultimately resulting in cell death. cis-Etoposide primarily acts during the G2 and S phases of the cell cycle .
Comparaison Avec Des Composés Similaires
cis-Etoposide is often compared with other topoisomerase inhibitors, such as:
Carboplatin: Another platinum-based chemotherapeutic agent used in combination with etoposide for treating small cell lung cancer.
Irinotecan: A topoisomerase I inhibitor used in combination with cisplatin for treating advanced neuroendocrine carcinoma.
cis-Etoposide is unique in its ability to form a stable complex with topoisomerase II and DNA, leading to the accumulation of DNA breaks and cell death. This mechanism of action distinguishes it from other topoisomerase inhibitors .
Propriétés
Formule moléculaire |
C29H32O13 |
|---|---|
Poids moléculaire |
588.6 g/mol |
Nom IUPAC |
(5S,5aR,8aS,9R)-5-[[(4aR,6R,7R,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one |
InChI |
InChI=1S/C29H32O13/c1-11-36-9-20-27(40-11)24(31)25(32)29(41-20)42-26-14-7-17-16(38-10-39-17)6-13(14)21(22-15(26)8-37-28(22)33)12-4-18(34-2)23(30)19(5-12)35-3/h4-7,11,15,20-22,24-27,29-32H,8-10H2,1-3H3/t11?,15-,20+,21+,22+,24+,25+,26+,27+,29-/m0/s1 |
Clé InChI |
VJJPUSNTGOMMGY-PNRINKNLSA-N |
SMILES isomérique |
CC1OC[C@@H]2[C@@H](O1)[C@@H]([C@H]([C@@H](O2)O[C@H]3[C@H]4COC(=O)[C@H]4[C@@H](C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)O)OC)O)O |
SMILES canonique |
CC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)O)OC)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,5-diamino-N-[bis(15N)(azanyl)methylidene]-6-chloropyrazine-2-(15N)carboxamide](/img/structure/B13832532.png)
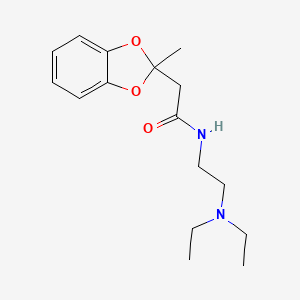
![(4aR,6R,7R,8R,8aS)-6-[(3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-2-methoxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B13832538.png)
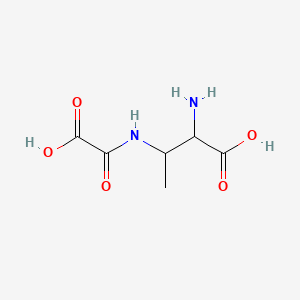
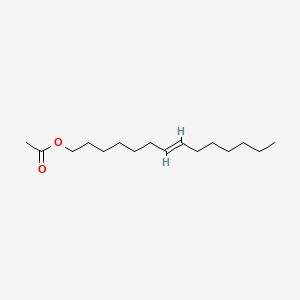
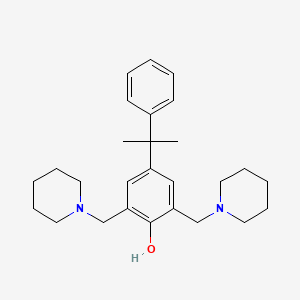
![9-(2-methylbut-3-en-2-yl)-4-(2-methylpropyl)-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-triene-3,6-dione](/img/structure/B13832567.png)
![4-[(2,4-Dimethyl-3H-1,2,4-Triazol-2-Ium-3-Yl)Azo]-N,N-Dimethyl-Aniline Tetrafluoroborate](/img/structure/B13832581.png)
![2-((1S,5R)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethanamine](/img/structure/B13832588.png)
![1-[4-(difluoromethoxy)phenyl]-3-hydroxy-3-(4-methoxyphenyl)-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium](/img/structure/B13832600.png)
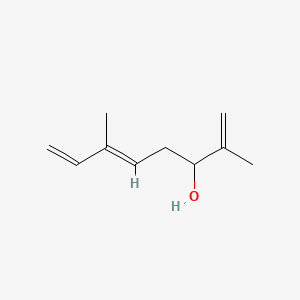
![Benzenamine, 4-methyl-N-[(2,3,4-trimethoxyphenyl)methylene]-](/img/structure/B13832604.png)
![2-[(2-Amino-4-methylpentanoyl)amino]-3-(4-hydroxyphenyl)propanoic acid;hydrate](/img/structure/B13832615.png)
![7-[(4aR,7aR)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-8-fluoro-6-methoxy-4-oxoquinoline-3-carboxylic acid](/img/structure/B13832616.png)
